Cas no 484654-44-6 ((1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol)

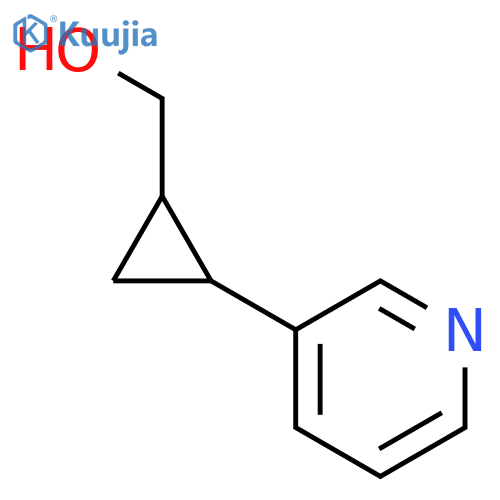

484654-44-6 structure

商品名:(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol 化学的及び物理的性質

名前と識別子

-

- (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol

- Cyclopropanemethanol, 2-(3-pyridinyl)-, (1R,2S)-rel- (9CI)

- [(1R,2S)-2-pyridin-3-ylcyclopropyl]methanol

- CYCLOPROPANEMETHANOL, 2-(3-PYRIDINYL)-, (1R,2S)-REL-

-

計算された属性

- せいみつぶんしりょう: 149.084063974g/mol

- どういたいしつりょう: 149.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 33.1Ų

じっけんとくせい

- 密度みつど: 1.154±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 282.4±13.0 ºC (760 Torr),

- フラッシュポイント: 124.6±19.8 ºC,

- ようかいど: 微溶性(27 g/l)(25ºC)、

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC7032-250 mg |

SR03168 |

484654-44-6 | >98% | 250mg |

$1300.0 | 2022-02-28 | |

| DC Chemicals | DC7032-1g |

SR03168 |

484654-44-6 | >98% | 1g |

$2600.0 | 2023-09-15 | |

| DC Chemicals | DC7032-1 g |

SR03168 |

484654-44-6 | >98% | 1g |

$2600.0 | 2022-02-28 | |

| DC Chemicals | DC7032-100 mg |

SR03168 |

484654-44-6 | >98% | 100mg |

$650.0 | 2022-02-28 | |

| DC Chemicals | DC7032-250mg |

SR03168 |

484654-44-6 | >98% | 250mg |

$1300.0 | 2023-09-15 | |

| DC Chemicals | DC7032-100mg |

SR03168 |

484654-44-6 | >98% | 100mg |

$650.0 | 2023-09-15 |

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

484654-44-6 ((1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol) 関連製品

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:484654-44-6)Cyclopropanemethanol, 2-(3-pyridinyl)-, (1R,2S)-rel- (9CI)

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ